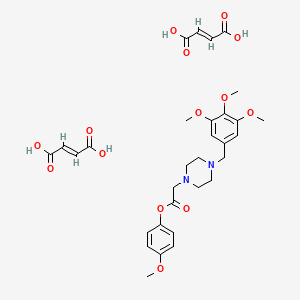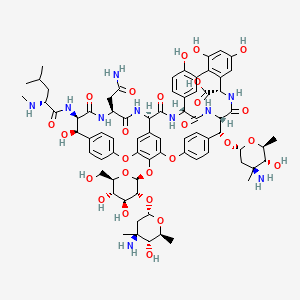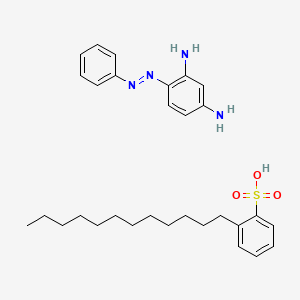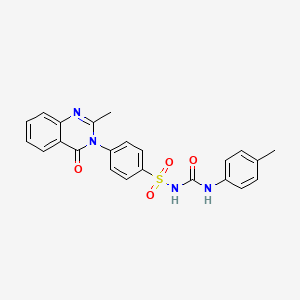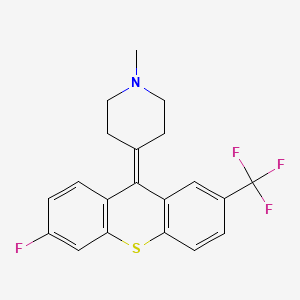
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- is a complex organic compound that features a piperidine ring substituted with a thioxanthene moiety. The presence of fluorine and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the thioxanthene moiety. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thioxanthene Moiety: This step often involves the use of fluorinated reagents and specific reaction conditions to ensure the correct substitution pattern.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, particularly involving the fluorine and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine, 4-(2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl-: Similar structure but lacks the fluorine substitution.
Piperidine, 4-(6-chloro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl-: Contains a chlorine atom instead of fluorine.
Uniqueness
Piperidine, 4-(6-fluoro-2-(trifluoromethyl)-9H-thioxanthen-9-ylidene)-1-methyl- is unique due to the specific substitution pattern of fluorine and trifluoromethyl groups, which imparts distinct chemical and physical properties. These substitutions can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
73846-43-2 |
|---|---|
Fórmula molecular |
C20H17F4NS |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
4-[6-fluoro-2-(trifluoromethyl)thioxanthen-9-ylidene]-1-methylpiperidine |
InChI |
InChI=1S/C20H17F4NS/c1-25-8-6-12(7-9-25)19-15-4-3-14(21)11-18(15)26-17-5-2-13(10-16(17)19)20(22,23)24/h2-5,10-11H,6-9H2,1H3 |
Clave InChI |
BREQUYTUFSOAMH-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=C2C3=C(C=C(C=C3)F)SC4=C2C=C(C=C4)C(F)(F)F)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



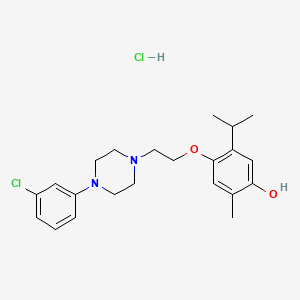
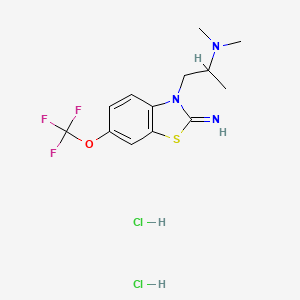
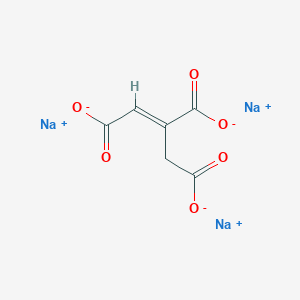
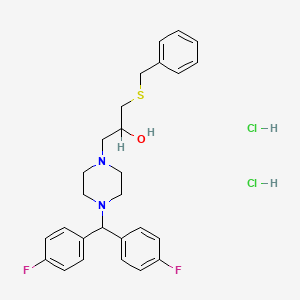
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(2-methylpropyl)-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12763136.png)
![4-[(1R,2R)-2-(4-benzhydrylpiperazin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12763140.png)
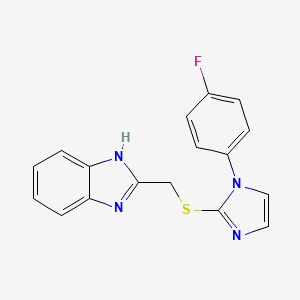
![2-[[4-[Butyl(2-hydroxyethyl)amino]-2-methylphenyl]azo]-5-nitrobenzene-1,3-dicarbonitrile](/img/structure/B12763147.png)
